
4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
This compound is a synthetic organic molecule featuring a hydrazone-linked 3,4-dichlorobenzamido acetyl group and a phenyl 2,4-dichlorobenzoate ester. The hydrazone moiety may enhance metal-chelating properties, while the dichlorinated aromatic rings likely contribute to lipophilicity and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate typically involves a multi-step process:
Formation of 3,4-Dichlorobenzamidoacetyl Hydrazone: This step involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine to form 3,4-dichlorobenzohydrazide. The hydrazide is then reacted with acetic anhydride to form 3,4-dichlorobenzamidoacetyl hydrazone.
Condensation Reaction: The hydrazone is then condensed with 4-formylphenyl 2,4-dichlorobenzoate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic rings, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted aromatic compounds with new functional groups.
Scientific Research Applications
4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The compound shares a phenyl 2,4-dichlorobenzoate backbone with several analogs. Key structural differences lie in substituents on the hydrazone group and adjacent aromatic rings:
Physicochemical Properties
- Lipophilicity : The target compound’s 3,4-dichlorobenzamido group increases hydrophobicity compared to the 2-methoxy-substituted analogs . Bromine in the 4-bromo derivative may further elevate molecular weight and lipophilicity .
- Solubility : Methoxy groups (e.g., in ) enhance aqueous solubility relative to the target compound, which lacks polar substituents beyond chlorine atoms.
Research Findings and Implications
- Antiviral Activity : Dichlorophenyl esters in show antiviral properties, implying the target compound may act against similar pathogens.
Biological Activity
The compound 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate hydrazone formation and acylation techniques. The initial step often includes the reaction of 3,4-dichlorobenzoyl chloride with hydrazine derivatives to form the hydrazone linkage. Subsequent reactions lead to the formation of the final ester product.
Key Characterization Techniques:
- Infrared Spectroscopy (IR) : Used to identify functional groups.
- Nuclear Magnetic Resonance (NMR) : Provides structural information regarding the molecular framework.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, a study on derivatives containing thiadiazole rings demonstrated their effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | TBD | Induces apoptosis |
Similar Thiadiazole Derivative | A549 | TBD | Cell cycle arrest |
Doxorubicin | MCF-7 | 0.5 | DNA intercalation |
Note: TBD = To Be Determined based on ongoing research.
The proposed mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of key enzymes involved in DNA replication.
- Reactive Oxygen Species (ROS) Production : Increased oxidative stress leading to cellular damage.
Case Studies
- Study on MCF-7 Cells : A recent investigation showcased that treatment with the compound resulted in a significant reduction in cell viability after 72 hours, with evidence of DNA fragmentation observed through agarose gel electrophoresis. The study utilized concentrations ranging from 250 to 300 µg/ml, demonstrating a dose-dependent response.
- Thiadiazole Analogues : Research highlighted that analogues of this compound exhibited potent antitumor activity against various cancer cell lines, reinforcing the therapeutic potential of thiadiazole-containing structures.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing hydrazone-functionalized dichlorobenzoate derivatives like this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazide derivatives and substituted benzaldehydes. A typical procedure involves:
- Dissolving 2,4-dichlorophenoxyacetic acid hydrazide in DMSO, refluxing for 18 hours, and precipitating the product in ice water .
- Reacting the hydrazide intermediate with a benzaldehyde derivative (e.g., 3,4-dichlorobenzaldehyde) in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux for 4 hours .
- Optimization : Yield improvements (e.g., from 65% to >80%) can be achieved by adjusting solvent polarity (e.g., DMSO vs. ethanol), reaction time, and stoichiometric ratios. Purification via recrystallization in water-ethanol mixtures is critical for purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the hydrazone linkage and confirming structural integrity?
- Methodological Answer :
- FT-IR : Look for characteristic peaks at ~1600–1650 cm⁻¹ (C=N stretch of hydrazone) and ~3200–3400 cm⁻¹ (N–H stretch) .
- NMR : Use ¹H NMR to confirm the absence of unreacted hydrazide (NH₂ signals at δ 4–5 ppm) and ¹³C NMR to identify carbonyl (C=O) and imine (C=N) carbons .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond lengths and angles, particularly the E/Z configuration of the hydrazone moiety .
Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours. Hydrazones are prone to hydrolysis in acidic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the biological activity of this compound, and how do they align with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes or cancer-related proteins). Compare docking scores with in vitro assays (e.g., antimicrobial IC₅₀ values) .
- Validation : Cross-reference computational predictions with experimental bioactivity data to refine force-field parameters and improve model accuracy .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 65% vs. >80%) for similar hydrazone derivatives?
- Methodological Answer :
- Variable Analysis : Systematically test factors like solvent choice (polar aprotic vs. protic), reaction time (4 vs. 18 hours), and catalyst (glacial acetic acid vs. piperidine) .
- Design of Experiments (DoE) : Apply factorial design to identify interactions between variables. For example, a 2³ factorial design could optimize solvent, temperature, and stoichiometry .
- Mechanistic Insights : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
Q. What strategies are recommended for studying the compound’s mechanism of action in antimicrobial or anticancer assays?
- Methodological Answer :
- Target Identification : Perform proteomic profiling (e.g., affinity chromatography with immobilized compound) to identify binding partners .
- Enzyme Inhibition Assays : Test activity against cytochrome P450 or topoisomerase II, common targets for dichlorophenyl derivatives. Use fluorometric or colorimetric substrates for real-time monitoring .
- Cell-Based Studies : Combine cytotoxicity assays (MTT or resazurin) with apoptosis markers (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
Q. How can advanced separation technologies (e.g., membrane filtration, HPLC) improve purification of this compound from complex reaction mixtures?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve hydrazone derivatives from unreacted starting materials .
- Membrane Separation : Employ nanofiltration (MWCO 300–500 Da) to concentrate the product while removing low-MW impurities .
- Crystallization Screening : Screen solvents (e.g., ethanol, ethyl acetate) and additives (e.g., seed crystals) to enhance crystal purity and yield .
Q. Data Contradiction Analysis
Q. Why do similar hydrazone derivatives exhibit divergent biological activities despite structural similarities?
- Methodological Answer :
- Steric and Electronic Effects : Compare substituent positions (e.g., 3,4-dichloro vs. 2,4-dichloro) using Hammett constants to correlate electronic effects with bioactivity .
- Conformational Analysis : Use NOESY NMR or molecular dynamics simulations to assess how substituents influence the compound’s 3D conformation and target binding .
- Meta-Analysis : Compile literature data into a QSAR (Quantitative Structure-Activity Relationship) model to identify key descriptors (e.g., logP, polar surface area) driving activity .
Q. Tables for Key Data
Properties
CAS No. |
769151-63-5 |
---|---|
Molecular Formula |
C23H15Cl4N3O4 |
Molecular Weight |
539.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H15Cl4N3O4/c24-15-4-7-17(19(26)10-15)23(33)34-16-5-1-13(2-6-16)11-29-30-21(31)12-28-22(32)14-3-8-18(25)20(27)9-14/h1-11H,12H2,(H,28,32)(H,30,31)/b29-11+ |
InChI Key |
KUZZJCFERSZXJH-VPUKRXIYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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